

An In-Depth Technical Guide to the Chemical Properties of d-Glaucine-d6

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Compound of Interest

Compound Name: *d-Glaucine-d6*

Cat. No.: *B1162086*

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Introduction

d-Glaucine-d6 is the deuterated form of d-Glaucine, an aporphine alkaloid naturally found in various plant species, most notably *Glaucium flavum* (yellow horn poppy). As a stable isotope-labeled compound, **d-Glaucine-d6** serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for the quantification of d-Glaucine in biological matrices. Its use allows for greater accuracy and precision in analytical methodologies such as mass spectrometry. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, analytical methodologies, and known pharmacological context of **d-Glaucine-d6**.

Chemical and Physical Properties

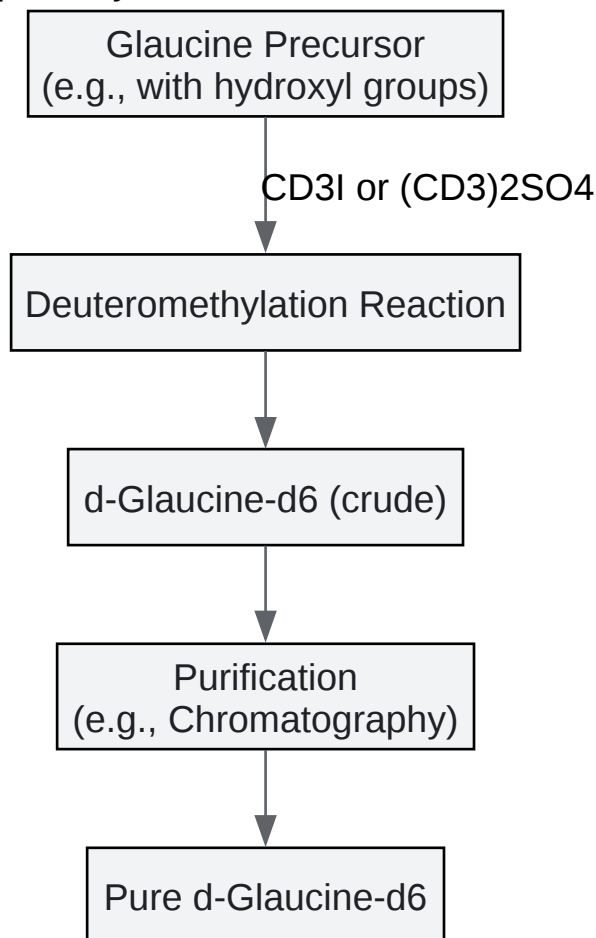
The fundamental chemical and physical properties of **d-Glaucine-d6** are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

Property	Value	Reference
Chemical Name	(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6	[1][2]
Molecular Formula	C ₂₁ H ₁₉ D ₆ NO ₄	[1]
Molecular Weight	361.46 g/mol	[1]
CAS Number	Not widely available	
Appearance	Typically a powder	[3]
Purity	≥98% (commercially available)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, and DMSO	[3]
Storage Conditions	2-8°C, protected from air and light	[3]

Synthesis and Isotopic Labeling

While specific, detailed protocols for the commercial synthesis of **d-Glaucine-d6** are proprietary, a plausible synthetic route involves the introduction of deuterium atoms at the methoxy groups of a precursor molecule. A general conceptual workflow for the synthesis of deuterated alkaloids is presented below.

Conceptual Synthesis Workflow for d-Glaucine-d6



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Caption: Conceptual workflow for the synthesis of **d-Glaucine-d6**.

Experimental Protocol: Proposed Synthesis of **d-Glaucine-d6**

This protocol is a generalized procedure based on common methods for deuteromethylation in alkaloid synthesis.

- **Precursor Preparation:** Start with a suitable precursor of d-Glaucine that has free hydroxyl groups at the positions to be deuteromethylated.
- **Reaction Setup:** Dissolve the precursor in an appropriate aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).

- **Deuteromethylation:** Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl groups. Subsequently, add a deuterated methylating agent, such as deuterated methyl iodide (CD_3I) or deuterated dimethyl sulfate ($(\text{CD}_3)_2\text{SO}_4$), to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Quenching and Extraction:** Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the crude **d-Glaucine-d6** into an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure **d-Glaucine-d6**.
- **Characterization:** Confirm the identity and isotopic enrichment of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Analytical Methodologies

Accurate analysis of **d-Glaucine-d6** is crucial for its use as an internal standard. The following are detailed protocols for its analysis using common analytical techniques.

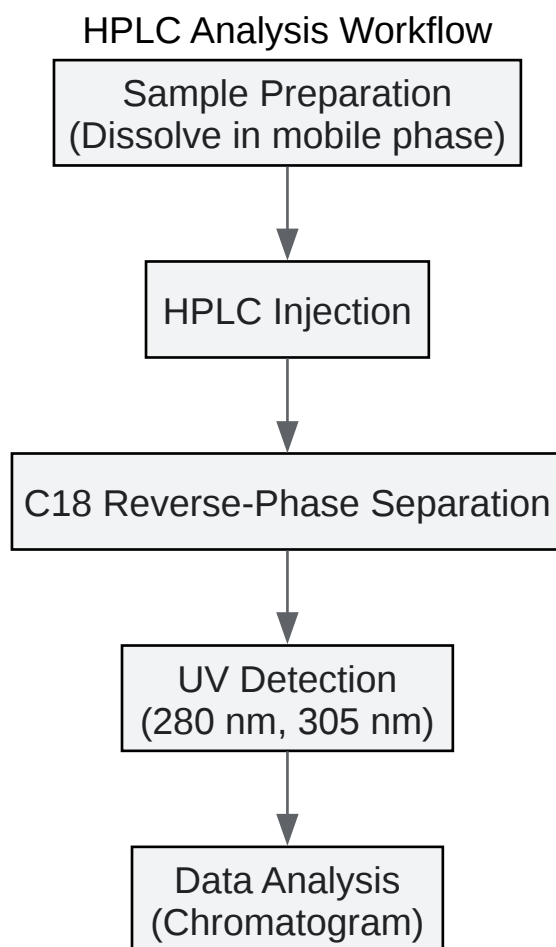
High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis of **d-Glaucine-d6**

This method is adapted from established procedures for the analysis of d-Glaucine.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- **Mobile Phase:** A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape and MS compatibility).

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm and 305 nm.[4]
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known amount of **d-Glaucine-d6** in the mobile phase or a compatible solvent.



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Caption: General workflow for the HPLC analysis of **d-Glaucine-d6**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis of **d-Glaucine-d6**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Acquire standard proton NMR spectra. The signals corresponding to the methoxy protons in the non-deuterated glaucine will be absent or significantly reduced.
- ^{13}C NMR: Acquire standard carbon-13 NMR spectra. The carbon signals of the deuterated methoxy groups will appear as multiplets due to C-D coupling.
- ^2H NMR: Deuterium NMR can be used to confirm the positions of isotopic labeling.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry Analysis of **d-Glaucine-d6**

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
- Ionization Mode: Positive ion mode is typically used for aporphine alkaloids.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak ($[\text{M}+\text{H}]^+$) at approximately m/z 362.5.
- Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure. The fragmentation pattern will be similar to that of unlabeled glaucine, but fragments containing the deuterated methoxy groups will show a corresponding mass shift.

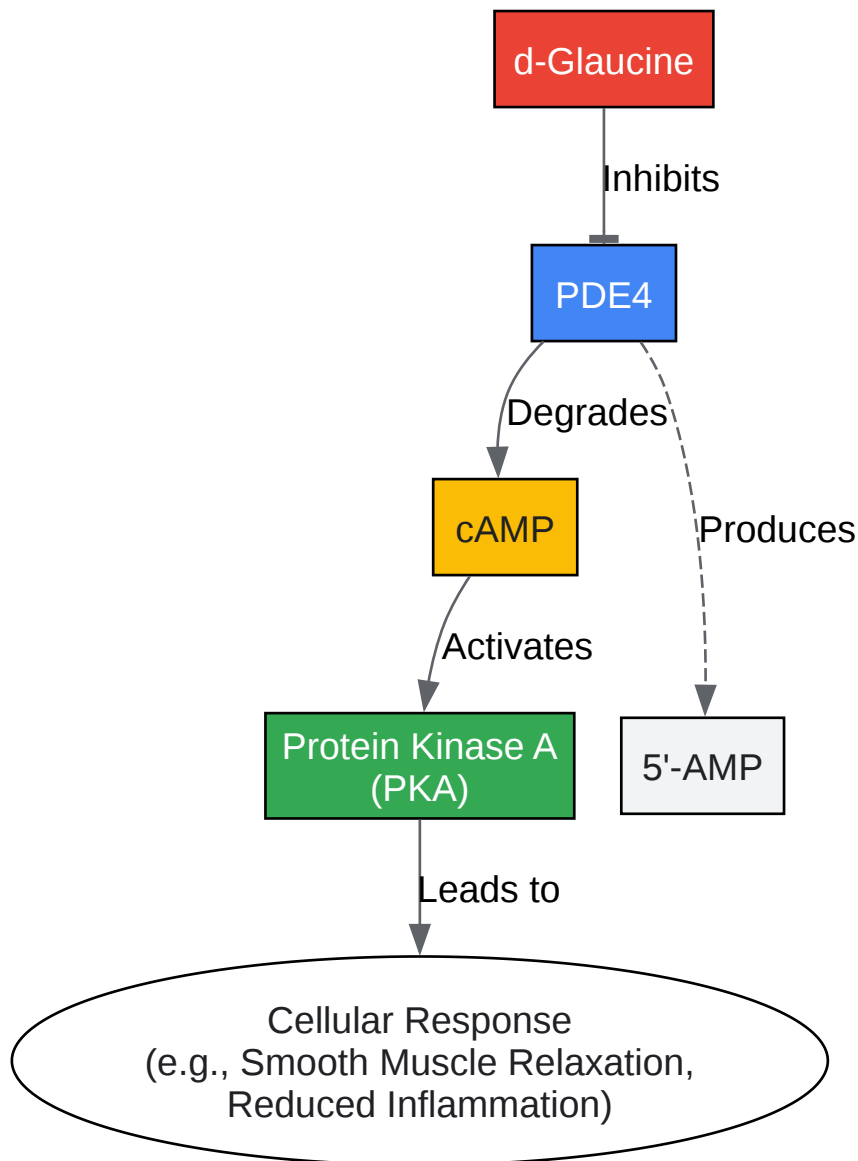
Pharmacological Context and Signaling Pathways

d-Glaucine-d6 is expected to have the same pharmacological profile as its non-deuterated counterpart, d-Glaucine. The primary mechanisms of action for glaucine are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.^[5] These actions lead to its observed bronchodilator and anti-inflammatory effects.

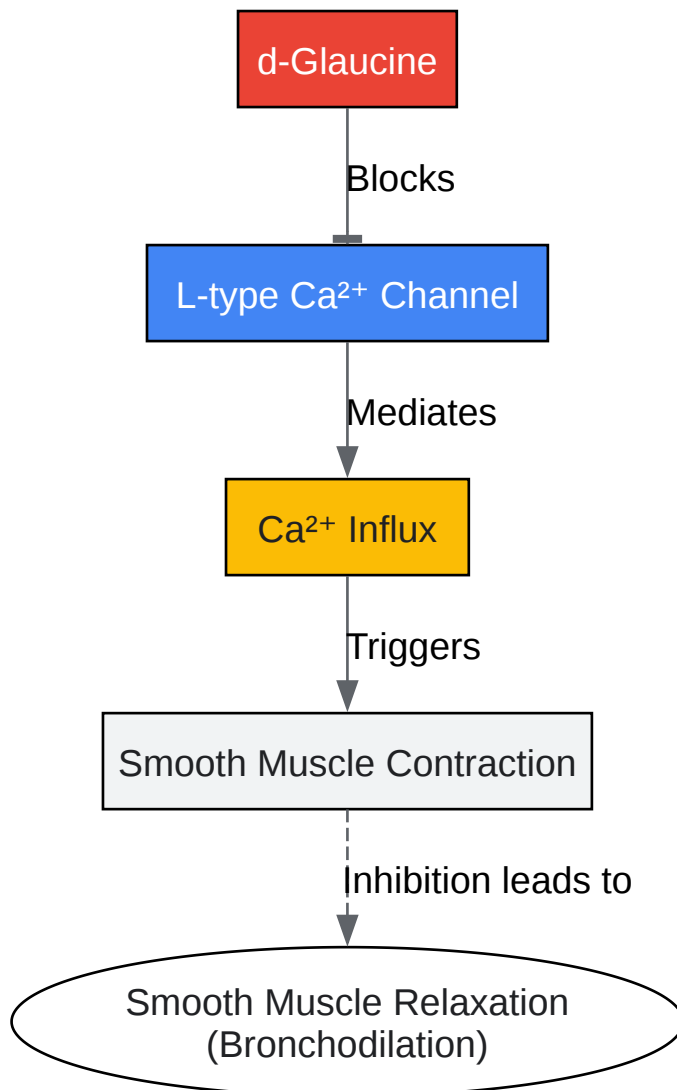
PDE4 Inhibition Signaling Pathway

Glaucine acts as an inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation and reduced inflammation.

Glaucine as a PDE4 Inhibitor



Glaucine as a Calcium Channel Blocker



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